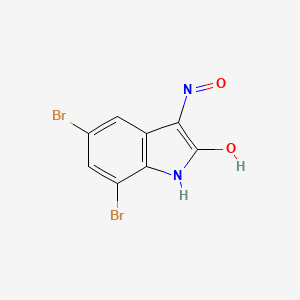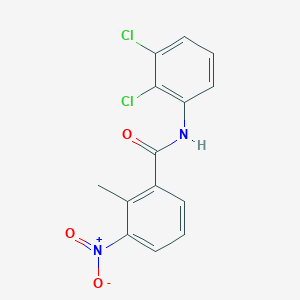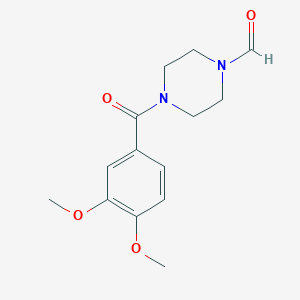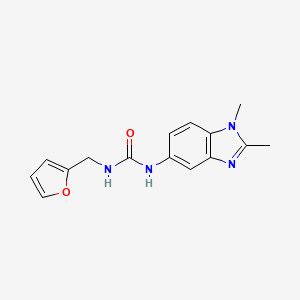![molecular formula C15H17N3O3S B5722962 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide, also known as MMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
科学的研究の応用
4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In neuroscience, 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. In drug discovery, 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide involves its interaction with specific proteins and enzymes in the body. 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide can disrupt the signaling pathways that promote cancer cell growth and proliferation. Additionally, 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to modulate the activity of certain neurotransmitters in the brain, which can have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In the brain, 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which can have therapeutic effects in the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide in lab experiments is its specificity for certain proteins and enzymes, which allows for targeted inhibition of specific signaling pathways. Additionally, 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental conditions.
将来の方向性
There are several future directions for the study of 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide. One area of research is the development of new drugs based on the structure of 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide, with improved efficacy and safety profiles. Another area of research is the identification of new targets for 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide, which can expand its potential applications in various fields. Additionally, further studies are needed to elucidate the mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide and its effects on different signaling pathways in the body.
合成法
The synthesis of 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide involves the reaction of 4-aminobenzamide with methylsulfonyl chloride, followed by the reaction of the resulting product with 3-pyridinemethanol. The final product is obtained through purification and characterization techniques.
特性
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-18(22(2,20)21)14-7-5-13(6-8-14)15(19)17-11-12-4-3-9-16-10-12/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHWLQCJAVOHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-nitro-1H-imidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5722886.png)
![3-[(4-fluorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B5722892.png)





![5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5722955.png)
![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)



